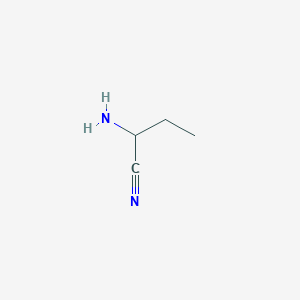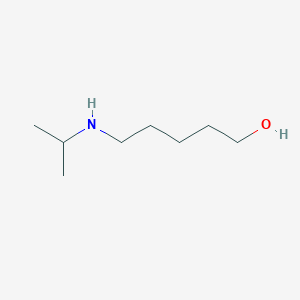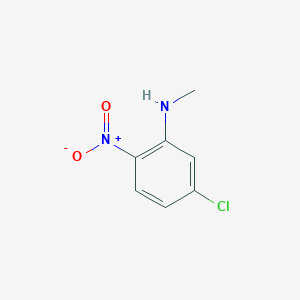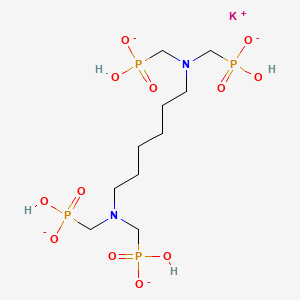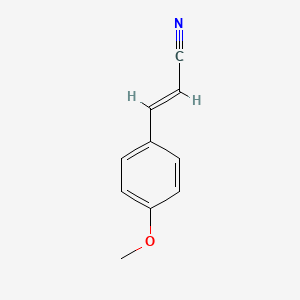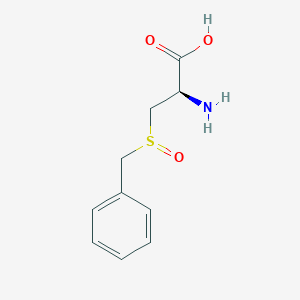
Tantalum sulfide (TaS2)
Vue d'ensemble
Description
Tantalum (IV) sulfide (TaS2) is an inorganic compound with a layered structure, having three-coordinate sulfide centers and trigonal prismatic or octahedral metal centers . It is structurally similar to molybdenum disulfide (MoS2) and other transition metal dichalcogenides . TaS2 has three polymorphs: 1T-TaS2, 2H-TaS2, and 3R-TaS2, representing trigonal, hexagonal, and rhombohedral respectively .
Synthesis Analysis
TaS2 quantum dots with a monodisperse grain size of around 3 nm can be prepared by an effective ultrasonic liquid phase exfoliation method . Another method involves the electro-calciothermic reduction of TaS2 at 900 °C using Ca in molten CaCl2 salts . A cleaner TaS2 can also be prepared via the highly efficient carbo-sulfidation of Ta2O5 using S2 gas .
Molecular Structure Analysis
TaS2 is a layered compound with three-coordinate sulfide centers and trigonal prismatic or octahedral metal centers . It has a crystal structure showing two stacked S-Ta-S sheets . The phase structure of TaS2 was characterized by X-ray photoelectron microscopy (XPS), X-ray diffractometer (XRD), Fourier-transform infrared spectrometer (FTIR), and Raman spectroscopy .
Chemical Reactions Analysis
The electro-calciothermic reduction of TaS2 was applied to open a new pathway for producing high-purity Ta powders applicable for tantalum electrolytic capacitors . The supplied electric charge was varied to electrochemically reduce the sulfide at 900 °C using Ca in molten CaCl2 salts .
Physical And Chemical Properties Analysis
TaS2 has a molar mass of 245.078 g/mol . It appears as golden or black crystals, depending on the polytype . It has a density of 6.86 g/cm3 and is insoluble in water . TaS2 is a semiconductor with a d1 electron configuration .
Applications De Recherche Scientifique
1. Production of High-Purity Tantalum Metal
- Application Summary: TaS2 is used in the production of high-purity tantalum powders, which are applicable for tantalum electrolytic capacitors .
- Methods of Application: The electro-calciothermic reduction of TaS2 is applied to produce high-purity Ta powders. The sulfide is electrochemically reduced at 900 °C using Ca in molten CaCl2−xCaS (x = 0.1, 0.5 mol%) salts .
- Results or Outcomes: The process results in plate-like Ta particles with internal voids and coral structures. Sulfur removal is achieved rapidly from TaS2. Ta powder with 0.08 mass% O and 0.01 mass% S is successfully produced from Ta2O5 via clean TaS2 .
2. Preparation of Tantalum Disulfide Quantum Dots
- Application Summary: TaS2 quantum dots (QDs) have been prepared by an ultrasonic liquid phase exfoliation method .
- Methods of Application: TaS2 QDs with a monodisperse grain size of around 3 nm are prepared by an effective ultrasonic liquid phase exfoliation method .
- Results or Outcomes: The dimension reduction of TaS2 has led to a transition from indirect to direct band gap. The fluorescence quantum yield is 45.6%. These QDs have unique and extraordinary optical properties .
3. Memory Devices
- Application Summary: TaS2 is used in memory devices due to its unique electronic properties .
- Results or Outcomes: The use of TaS2 in memory devices can enhance their performance, although the specific outcomes depend on the device and its design .
4. Solar Energy Materials
- Application Summary: Metallic ions of TaS2 can be dispersed utilizing suspended or coated nanoparticles and deposited using sputtering targets for uses such as solar energy materials .
- Methods of Application: The specific methods of application in solar energy materials involve the dispersion of TaS2 ions using nanoparticles and their deposition using sputtering targets .
- Results or Outcomes: The use of TaS2 in solar energy materials can enhance their efficiency, although the specific outcomes depend on the design and type of solar energy system .
5. Biomedical Sensing
- Application Summary: TaS2-based sensors have promising applications in various fields, including biomedical sensing .
- Methods of Application: The specific methods of application in biomedical sensing involve the integration of TaS2-based sensors into biomedical devices .
- Results or Outcomes: The use of TaS2 in biomedical sensing can enhance the performance and accuracy of biomedical devices, although the specific outcomes depend on the device and its design .
6. Environmental Monitoring
- Application Summary: TaS2-based sensors can also be used for environmental monitoring .
- Methods of Application: The specific methods of application in environmental monitoring involve the use of TaS2-based sensors to monitor various environmental parameters .
- Results or Outcomes: The use of TaS2 in environmental monitoring can enhance the accuracy and efficiency of environmental monitoring systems, although the specific outcomes depend on the system and its design .
7. Quantum Spin Liquid State
- Application Summary: TaS2 is suspected of supporting some form of quantum spin liquid state due to the frustrated triangular arrangement of localized electrons .
- Methods of Application: The specific methods of application in quantum spin liquid state involve the use of TaS2 in quantum physics experiments .
- Results or Outcomes: The use of TaS2 in quantum spin liquid state can enhance the understanding and study of quantum physics, although the specific outcomes depend on the experiment and its design .
8. Ultrafast Energy-Efficient Memory Devices
- Application Summary: TaS2 shows a metastable metallic state at low temperatures, which can be used for ultrafast energy-efficient memory devices .
- Methods of Application: The specific methods of application in memory devices involve the use of TaS2 in the design and manufacture of memory devices .
- Results or Outcomes: The use of TaS2 in memory devices can enhance their performance and energy efficiency .
9. Fuel Cells
- Application Summary: Metallic ions of TaS2 can be dispersed utilizing suspended or coated nanoparticles and deposited using sputtering targets for uses such as fuel cells .
- Methods of Application: The specific methods of application in fuel cells involve the dispersion of TaS2 ions using nanoparticles and their deposition using sputtering targets .
- Results or Outcomes: The use of TaS2 in fuel cells can enhance their efficiency, although the specific outcomes depend on the design and type of fuel cell .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
bis(sulfanylidene)tantalum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2S.Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWYJKSBSAKOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ta]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S2Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065260 | |
| Record name | Tantalum sulfide (TaS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; [HSDB] Black powder with an odor like rotten eggs; [Alfa Aesar MSDS] | |
| Record name | Tantalum sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17842 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tantalum sulfide (TaS2) | |
CAS RN |
12143-72-5 | |
| Record name | Tantalum sulfide (TaS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12143-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum sulfide (TaS2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tantalum sulfide (TaS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum sulfide (TaS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tantalum disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





